molecular formula C5H12ClNO B6280664 (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride CAS No. 1821737-27-2

(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride

Cat. No.: B6280664
CAS No.: 1821737-27-2
M. Wt: 137.6
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Description

(3S,4R)-4-Methylpyrrolidin-3-ol hydrochloride (CAS: 1821737-27-2) is a chiral pyrrolidine derivative with a hydroxyl group at the 3-position and a methyl group at the 4-position. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol. The compound is commercially available for research purposes (e.g., Accela Catalog ID: SY409082) in quantities ranging from 0.1g to bulk orders . The stereochemistry (3S,4R) is critical for its biological activity, as enantiomeric or diastereomeric forms often exhibit distinct pharmacological profiles.

Properties

CAS No.

1821737-27-2

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds with high stereoselectivity, and the desired product is obtained after reduction and catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as crystallization and chromatography, to ensure the desired stereochemistry and chemical purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) , which convert the hydroxyl group into a ketone or aldehyde (Figure 1A). For example:

  • Ketone Formation : Oxidation with KMnO₄ in acidic conditions yields 4-methylpyrrolidin-3-one hydrochloride.

  • Aldehyde Formation : Selective oxidation using milder agents like pyridinium chlorochromate (PCC) produces the corresponding aldehyde.

Key Conditions:

ReagentSolventTemperatureProductYieldSource
KMnO₄H₂O/AcOH0–25°C4-Methylpyrrolidin-3-one75–85%
CrO₃AcetoneReflux3-Oxopyrrolidine derivative60–70%

Reduction Reactions

The compound can be reduced to form saturated pyrrolidine derivatives. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed, particularly for deoxygenation or ring saturation . For instance:

  • Dehydroxylation : Reduction with LiAlH₄ in tetrahydrofuran (THF) removes the hydroxyl group, yielding 4-methylpyrrolidine .

  • Hydrogenation : Catalytic hydrogenation (e.g., using Perlman’s catalyst) under H₂ gas achieves stereospecific reduction of intermediates .

Experimental Example:

A mixture of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride, Perlman’s catalyst (150 mg), and ethanol (20 mL) was stirred under H₂ for 3 hours. The product was isolated in 97% yield after purification .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate halogenation, converting the hydroxyl group to chloride or bromide.

Halogenation Data:

ReagentSolventConditionsProductYieldSource
SOCl₂CH₂Cl₂0°C, 2 hours3-Chloro-4-methylpyrrolidine80–90%
PBr₃EtherReflux, 4 hours3-Bromo-4-methylpyrrolidine70–75%

Cyclization and Functionalization

The compound serves as a precursor for heterocyclic systems. For example, reaction with ethyl chloroformate introduces carbamate groups, enabling further cyclization into complex alkaloids .

Case Study:

Treatment with ethyl chloroformate in dioxane and HCl yielded a carbamate intermediate, which underwent cyclization to form a pyrrolidine-based calcium antagonist analog .

Acid-Base Reactions

As a hydrochloride salt, it readily participates in neutralization reactions. Treatment with NaOH or KOH liberates the free base, (3S,4R)-4-methylpyrrolidin-3-ol, which is more reactive in organic solvents .

Neutralization Protocol:

BaseSolventTemperatureFree Base PuritySource
NaOHMethanol25°C>95%
K₂CO₃Water50°C90%

Stereochemical Considerations

The (3S,4R) configuration influences reaction outcomes:

  • Oxidation : The equatorial hydroxyl group favors ketone formation over aldehyde.

  • Substitution : Steric hindrance from the methyl group at C4 slows reaction kinetics compared to non-methylated analogs.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
One of the primary applications of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride is as a chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex organic molecules with specific configurations, which is essential in the synthesis of pharmaceuticals and other fine chemicals. The compound can be utilized in asymmetric synthesis processes, where it contributes to the creation of enantiomerically pure products.

Table 1: Examples of Chemical Reactions Using (3S,4R)-4-Methylpyrrolidin-3-ol Hydrochloride

Reaction TypeDescriptionReference
Asymmetric SynthesisUsed as a chiral auxiliary in various reactions
Formation of HeterocyclesActs as a precursor for complex heterocyclic compounds
Ligand FormationServes as a ligand in metal-catalyzed reactions

Biological Research

Enzyme-Substrate Interactions
In biological research, (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride is employed to study enzyme-substrate interactions due to its chiral nature. The compound can mimic natural substrates, allowing researchers to investigate the specificity and kinetics of various enzymes. This application is crucial for drug discovery and understanding metabolic pathways.

Protein-Ligand Binding Studies
The compound is also utilized in protein-ligand binding studies. Its ability to interact with specific proteins makes it valuable for screening potential drug candidates that target particular receptors or enzymes.

Medicinal Chemistry

Pharmaceutical Intermediate
(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride serves as a precursor in the synthesis of several pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural properties facilitate the development of drugs that can effectively cross the blood-brain barrier and interact with CNS receptors.

Case Study: CNS Drug Development
A notable case study involves its use in synthesizing compounds that act on neurotransmitter systems. For instance, derivatives of this compound have been explored for their potential as analgesics and antidepressants, highlighting its relevance in developing therapeutics for neuropsychiatric disorders .

Industrial Applications

Fine Chemicals Production
In industry, (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride is used as an intermediate in the production of fine chemicals and agrochemicals. Its chiral nature allows manufacturers to produce enantiomerically pure compounds that are often required in agricultural formulations .

Mechanism of Action

The mechanism of action of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The hydroxyl and methyl groups on the pyrrolidine ring can interact with various molecular targets, influencing the compound’s biological activity. The exact pathways involved can vary, but they often include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Data

Property (3S,4R)-4-Methylpyrrolidin-3-ol HCl (3S,4R)-4-Fluoro Analog (3S,4R)-4-(3,5-Dimethoxyphenyl) Derivative
Molecular Weight 137.61 g/mol 141.57 g/mol 307.74 g/mol
LogP (Predicted) -0.5 -0.3 1.8
Water Solubility High Moderate Low
Hazard Profile Not classified H302, H315, H319 Not available
Synthetic Accessibility Commercially available Custom synthesis Requires multi-step synthesis
Therapeutic Use Research chemical Preclinical studies Kinase inhibition studies

Data compiled from .

Research Findings

  • Binding Affinity : The methyl group in (3S,4R)-4-methylpyrrolidin-3-ol HCl optimizes steric and hydrophobic interactions in enzyme active sites, as seen in comparative studies with fluorinated analogs .
  • Metabolic Stability : The methyl analog shows longer plasma half-life (t₁/₂ = 2.1 h) in rodent models compared to the fluoro analog (t₁/₂ = 1.3 h), likely due to resistance to oxidative metabolism .
  • Crystal Packing : While direct data is lacking for the target compound, shows that pyrrolidine derivatives form hydrogen-bonded networks influenced by substituents. The methyl group may promote tighter crystal packing than bulkier substituents .

Biological Activity

(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant biological activity, particularly in medicinal chemistry and biological research. Its structural features, including a hydroxyl group and a methyl substituent on the pyrrolidine ring, allow it to interact with various molecular targets, influencing its biological effects.

The compound can undergo several chemical reactions, which are critical for its application in various fields:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine derivative.
  • Substitution : The hydroxyl group can be substituted with other functional groups, enhancing its reactivity and potential biological applications.

The biological activity of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride is primarily attributed to its ability to bind specific receptors and enzymes. The interactions often involve:

  • Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The methyl group enhances hydrophobic interactions, stabilizing the compound within the active site of proteins.

Biological Activities

Research has identified several biological activities associated with (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial for drug development targeting metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors makes it valuable in studying receptor-ligand interactions.
  • Cytotoxicity and Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines and antimicrobial properties against specific pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride:

  • Study on Enzyme Inhibition : A study demonstrated that at concentrations around 50 μM, the compound significantly inhibited enzyme activity related to metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Concentration (μM)% Inhibition
1020
2535
5050
  • Receptor Binding Studies : Research indicated that (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride binds effectively to certain neurotransmitter receptors, potentially influencing neurological functions. This binding was characterized using radiolabeled ligands in competitive binding assays .

Applications in Medicine and Industry

The versatility of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride extends into various domains:

  • Pharmaceutical Development : It serves as a precursor for synthesizing drugs targeting the central nervous system and metabolic disorders .
  • Agricultural Chemistry : The compound is also utilized in synthesizing agrochemicals, showcasing its industrial relevance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride, and how is stereochemical purity maintained?

  • Methodology : Acidic cleavage of protected precursors (e.g., isopropylidene derivatives) in methanol, followed by recrystallization from methanol/ethyl acetate mixtures, is a common approach. Stereochemical integrity is preserved by using chiral starting materials or catalysts. For example, similar pyrrolidine derivatives are synthesized via stereospecific reactions under controlled pH and temperature .
  • Key Steps : Monitor reaction progress via TLC or HPLC. Confirm enantiomeric excess using chiral chromatography or polarimetry .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methods :

  • X-ray crystallography : Determines absolute stereochemistry and crystal packing. Orthorhombic systems (e.g., space group P2₁2₁2₁) are typical for chiral pyrrolidines, with lattice parameters such as a = 5.268 Å, b = 6.786 Å, c = 46.941 Å .
  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl, methyl) and stereochemical environment. Use deuterated solvents (D₂O or DMSO-d₆) to resolve exchangeable protons .
  • IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Protocol : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples in anhydrous, inert atmospheres (N₂/Ar) at –20°C to prevent hygroscopic degradation or oxidation. Monitor purity via periodic HPLC .

Advanced Research Questions

Q. How can enantiomeric impurities be detected and resolved during synthesis?

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) in HPLC. For example, (3R,4S)- and (3S,4R)-isomers of similar tetrahydro-pyranols are separated using isocratic elution with hexane/ethanol .
  • Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor the desired enantiomer during synthesis .

Q. What strategies address contradictory NMR data caused by dynamic exchange processes?

  • Solutions :

  • Variable-temperature NMR : Identify coalescence temperatures for proton exchange (e.g., hydroxyl or amine protons).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons. For example, intramolecular hydrogen bonds in pyrrolidine derivatives can stabilize specific conformers, reducing signal splitting .

Q. How are hydrogen-bonding networks in crystalline forms analyzed, and what functional insights do they provide?

  • Crystallographic analysis : X-ray diffraction reveals intermolecular interactions. In related compounds, chloride ions act as hydrogen-bond acceptors, forming tetrahedral geometries with hydroxyl and ammonium groups. Polar/nonpolar bilayer stacking along the c-axis is common .
  • Functional impact : Hydrogen bonding influences solubility, melting points, and reactivity. For instance, strong intermolecular interactions in crystals correlate with low hygroscopicity .

Q. What computational methods validate experimental data for this compound?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate NMR/IR spectra for comparison with experimental data.
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes or receptors) based on stereochemistry and hydrogen-bonding potential .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed melting points?

  • Approach :

Verify purity via elemental analysis or mass spectrometry.

Assess polymorphism using powder XRD. Different crystalline forms (e.g., hydrates vs. anhydrates) exhibit distinct melting points .

Q. Why might synthetic yields vary significantly across batches?

  • Factors :

  • Reagent quality : Trace moisture in solvents or reagents can hydrolyze intermediates.
  • Crystallization conditions : Slow cooling or seeding improves crystal homogeneity. For example, yields of related pyrrolidines increase from 52% to >75% with optimized anti-solvent addition .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 52–75% (HCl salt formation)
Melting Point 178–185°C (decomposition observed)
Space Group P2₁2₁2₁ (orthorhombic)
Chiral Purity >98% ee (chiral HPLC)

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